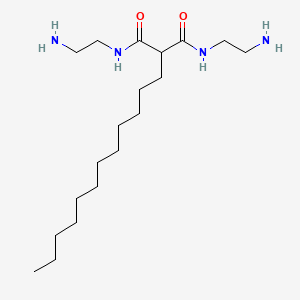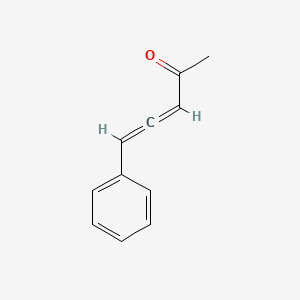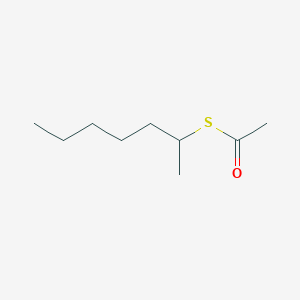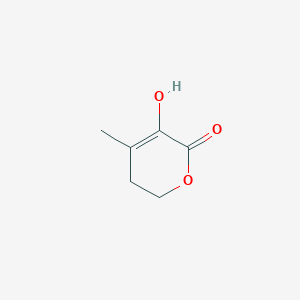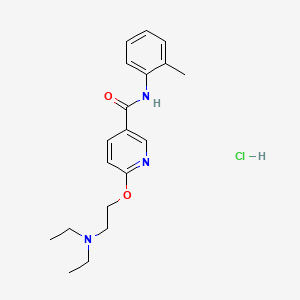![molecular formula C20H14S B14452837 2-[2-(Anthracen-2-YL)ethenyl]thiophene CAS No. 78405-84-2](/img/structure/B14452837.png)
2-[2-(Anthracen-2-YL)ethenyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Anthracen-2-YL)ethenyl]thiophene is an organic compound that combines the structural features of anthracene and thiophene Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Anthracen-2-YL)ethenyl]thiophene typically involves the coupling of anthracene derivatives with thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated thiophene in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[2-(Anthracen-2-YL)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or sulfoxides, depending on the reagents used.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadyl acetylacetonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene-thiophene compounds.
科学研究应用
2-[2-(Anthracen-2-YL)ethenyl]thiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its favorable electronic properties.
Photophysics: Its photophysical properties make it suitable for use in fluorescent probes and organic scintillators.
Material Science: The compound is explored for its potential in creating new materials with unique optical and electronic properties.
作用机制
The mechanism by which 2-[2-(Anthracen-2-YL)ethenyl]thiophene exerts its effects is primarily related to its electronic structure. The conjugated system of anthracene and thiophene allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing its behavior in different applications .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
2-(10-Bromoanthracene-9-yl)thiophene: A related compound with similar structural features but different reactivity and applications.
Uniqueness
2-[2-(Anthracen-2-YL)ethenyl]thiophene is unique due to its combination of anthracene and thiophene, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.
属性
CAS 编号 |
78405-84-2 |
|---|---|
分子式 |
C20H14S |
分子量 |
286.4 g/mol |
IUPAC 名称 |
2-(2-anthracen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-5-17-14-19-12-15(8-10-20-6-3-11-21-20)7-9-18(19)13-16(17)4-1/h1-14H |
InChI 键 |
BFBUWRVPDCVFIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=CC4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


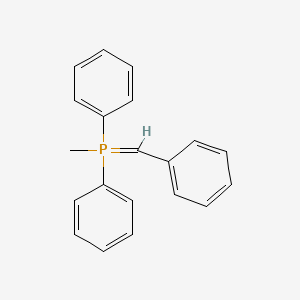
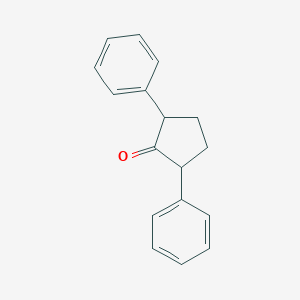


![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
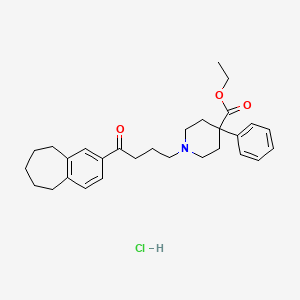
![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
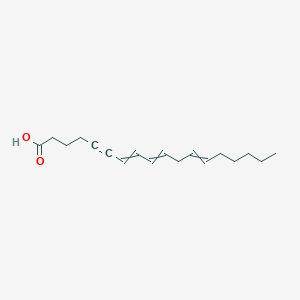
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
